molecular formula C16H19N3O4S B2774691 4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester CAS No. 342780-99-8

4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester

Cat. No.: B2774691
CAS No.: 342780-99-8
M. Wt: 349.41
InChI Key: YTLUDAYHSAUZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester is a chemical compound with the molecular formula C16H19N3O4S and is a useful research chemical . This molecule is built from a piperazine scaffold, a structure frequently employed in medicinal chemistry and drug discovery for its versatile binding properties. The piperazine ring is modified with a quinoline-8-sulfonyl group; the quinoline moiety is a privileged structure in pharmacology known for its diverse biological activities. Furthermore, the presence of the ethyl ester carbamate (ethoxycarbonyl) on the piperazine nitrogen, a classic protecting group in organic synthesis, enhances the molecule's utility as a synthetic intermediate . This specific structural combination suggests potential applications in developing enzyme inhibitors, receptor ligands, or as a key building block for the synthesis of more complex chemical libraries. The sulfonyl group can act as a hydrogen bond acceptor, which is a critical feature for molecular recognition in biological systems. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

ethyl 4-quinolin-8-ylsulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-2-23-16(20)18-9-11-19(12-10-18)24(21,22)14-7-3-5-13-6-4-8-17-15(13)14/h3-8H,2,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLUDAYHSAUZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester typically involves multiple steps. One common method starts with the sulfonation of quinoline using quinoline-8-sulfonyl chloride. This intermediate is then reacted with ethyl 4-aminobenzoate, followed by hydrolysis of the ester function. The resulting compound is then coupled with N-Boc-piperazine using a coupling reagent such as (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBoP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of recyclable catalysts to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives depending on the substituent used.

Scientific Research Applications

Anticancer Activity

Research has indicated that quinoline derivatives, including 4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester, exhibit anticancer properties. A patent (EP2448582B1) discusses quinoline-8-sulfonamide derivatives that demonstrate significant anticancer activity, suggesting that modifications to the quinoline structure can enhance bioactivity against cancer cells .

Synthesis and Derivatives

The synthesis of 4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester can be achieved through various methods. For instance, quinoline-8-sulfonyl chloride can react with piperazine derivatives to form this compound . The ability to modify the piperazine and quinoline components allows for the creation of various analogs with potentially enhanced properties.

Case Study: Synthesis Methodology

A notable synthesis method involves the reaction of quinoline-8-sulfonyl chloride with ethyl 4-aminobenzoate, followed by hydrolysis of the ester function. This method yields derivatives that can be tested for biological activity, providing a pathway for developing new drugs .

In addition to its anticancer properties, compounds similar to 4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester have been investigated for their antibacterial and antifungal activities. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis pathways .

Potential Applications in Drug Development

The unique structure of this compound allows it to serve as a scaffold for designing new drugs targeting various diseases. Its derivatives could potentially be developed into therapeutics for conditions such as:

  • Cancer : As discussed, due to its ability to inhibit tubulin polymerization.
  • Infectious Diseases : Leveraging its antibacterial properties.
  • Neurological Disorders : Investigating its effects on neurotransmitter systems due to the piperazine moiety.

Mechanism of Action

The mechanism of action of 4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity. The piperazine moiety can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as quinine and chloroquine, known for their antimalarial properties.

    Piperazine derivatives: Such as piperazine citrate, used as an anthelmintic.

Uniqueness

4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester is unique due to its combination of a quinoline ring, a sulfonyl group, and a piperazine moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler quinoline or piperazine derivatives .

Biological Activity

4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester is a compound with potential therapeutic applications, particularly in the fields of neurology and infectious diseases. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester is C16H19N3O4S. The compound features a quinoline moiety linked to a piperazine ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neurohormonal Activity : It has been noted for its role as a neurohormonal antagonist, particularly against urotensin II, a potent vasoconstrictor that acts through G-protein coupled receptors (GPR14) . This mechanism suggests potential applications in managing cardiovascular diseases.
  • Antimicrobial Properties : Research indicates that quinoline derivatives exhibit significant antimicrobial activity. The compound may inhibit bacterial growth through interference with protein synthesis or other cellular processes .
  • Antimalarial Effects : Similar quinoline derivatives have shown promising results against Plasmodium falciparum, the causative agent of malaria. These compounds often act by inhibiting translation elongation factor 2 (PfEF2), critical for protein synthesis in the parasite .

Pharmacological Studies

Several studies have evaluated the pharmacological profile of 4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeurohormonalAntagonism of urotensin II
AntimicrobialInhibition of bacterial growth
AntimalarialInhibition of Plasmodium falciparum
Pain ModulationPotential analgesic effects

Case Studies

  • Neurohormonal Antagonism : A study highlighted the effectiveness of related piperazine derivatives in reducing blood pressure through antagonism of urotensin II receptors, suggesting that 4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester may exhibit similar properties .
  • Antimalarial Activity : In vitro studies demonstrated that quinoline derivatives could achieve low nanomolar potency against P. falciparum, indicating that this compound may also possess antimalarial properties by targeting multiple life-cycle stages of the parasite .
  • Pain Management : Research on FAAH inhibitors has shown that compounds similar to 4-(Quinoline-8-sulfonyl)-piperazine can effectively modulate pain pathways, providing insights into potential analgesic applications .

Q & A

Basic: What are the optimal synthetic routes for 4-(Quinoline-8-sulfonyl)-piperazine-1-carboxylic acid ethyl ester?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with sulfonylation of quinoline derivatives followed by coupling with piperazine intermediates. Key steps include:

  • Sulfonylation: React 8-quinoline sulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in DCM) to form the sulfonamide bond .
  • Esterification: Introduce the ethyl ester group via carbodiimide-mediated coupling (e.g., DCC/DMAP) between the carboxylic acid intermediate and ethanol .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in EtOAc/hexane 1:1) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm regiochemistry of the quinoline sulfonyl group (δ ~8.5–9.0 ppm for aromatic protons) and piperazine methylene signals (δ ~3.0–4.0 ppm) .
  • HRMS: Verify molecular ion peaks (e.g., [M+H]+ at m/z ~420–430) and isotopic patterns .
  • FT-IR: Identify sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and ester carbonyl (C=O at ~1700 cm⁻¹) .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies may arise from:

  • Purity Variations: Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before bioassays .
  • Assay Conditions: Standardize in vitro protocols (e.g., cell line viability, incubation time) to minimize variability .
  • Structural Confirmation: Compare X-ray crystallography data (e.g., bond angles in quinoline-piperazine linkage) to rule out polymorphic effects .

Advanced: What strategies optimize solubility for in vivo studies?

Methodological Answer:

  • Prodrug Design: Replace the ethyl ester with a methyl ester (logP reduction by ~0.5–1.0) or synthesize water-soluble salts (e.g., hydrochloride) .
  • Co-solvent Systems: Use 10% DMSO/PBS (v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • SAR Analysis: Introduce polar substituents (e.g., hydroxyl groups) on the piperazine ring while maintaining target affinity .

Advanced: How to design enzyme inhibition assays for this compound?

Methodological Answer:

  • Target Selection: Prioritize kinases (e.g., PI3K) or sulfotransferases based on structural analogs .
  • Kinetic Studies: Use SPR or ITC to measure binding constants (KD) and thermodynamic parameters (ΔH, ΔS) .
  • Control Experiments: Include known inhibitors (e.g., wortmannin for PI3K) to validate assay sensitivity .

Advanced: How to address low synthetic yields in scale-up reactions?

Methodological Answer:

  • Catalyst Optimization: Screen Pd/C or Ni catalysts for coupling steps to improve turnover (>80% yield) .
  • Solvent Screening: Replace DMF with DMAc or THF to reduce side reactions .
  • Process Analytics: Implement in-line FTIR to monitor intermediate formation and adjust reaction parameters dynamically .

Advanced: What computational methods predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or QikProp to estimate logP (~2.5–3.5), BBB permeability (CNS < -2), and CYP450 inhibition .
  • Docking Simulations: Perform AutoDock Vina studies on homology models of target proteins (e.g., EGFR kinase) to prioritize analogs .
  • MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.